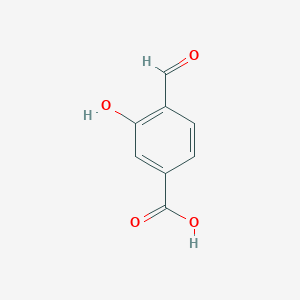

4-Formyl-3-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHFCWYCKQKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312083 | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-12-5 | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYL-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2G99FL7M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Formyl-3-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The document details established formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, alongside a modern, high-yield approach utilizing paraformaldehyde and a Lewis acid catalyst. Each method is presented with detailed experimental protocols, comparative quantitative data, and reaction pathway visualizations to aid in laboratory application and optimization.

Executive Summary

The synthesis of this compound is most effectively achieved through the ortho-formylation of a 3-hydroxybenzoic acid precursor. While classic methods such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions are theoretically applicable, they often suffer from harsh reaction conditions, low yields, and the formation of multiple isomers, complicating purification. A more recent and highly efficient method involves the magnesium chloride-mediated ortho-formylation of a 3-hydroxybenzoate ester with paraformaldehyde. This approach offers superior regioselectivity and high yields, making it the recommended pathway for the targeted synthesis of this compound.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route for this compound is contingent on factors such as desired yield, purity, scalability, and available laboratory resources. The following table summarizes the key quantitative data associated with the most viable synthesis pathways.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity | Key Advantages & Disadvantages |

| Ortho-Formylation with MgCl₂ and Paraformaldehyde | Methyl 3-hydroxybenzoate | MgCl₂, Triethylamine (B128534), Paraformaldehyde | Good to Excellent | High | Advantages: High regioselectivity for the ortho position, mild reaction conditions, good to excellent yields. Disadvantages: Requires anhydrous conditions. |

| Reimer-Tiemann Reaction | 3-Hydroxybenzoic acid | Chloroform (B151607), Strong Base (e.g., NaOH) | Low to Moderate | Moderate | Advantages: Does not require anhydrous conditions. Disadvantages: Often results in a mixture of ortho and para isomers, low yields, use of hazardous chloroform, harsh basic conditions. |

| Duff Reaction | 3-Hydroxybenzoic acid | Hexamethylenetetramine (HMTA), Acidic Medium | Generally Inefficient | Moderate | Advantages: Can be effective for electron-rich phenols. Disadvantages: Generally low yields, requires acidic conditions.[1] |

| Vilsmeier-Haack Reaction | 3-Hydroxybenzoic acid | POCl₃, DMF | Moderate to Good | Good | Advantages: Milder than Reimer-Tiemann, generally good yields for activated arenes. Disadvantages: The Vilsmeier reagent is a weak electrophile requiring an electron-rich substrate.[2] |

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of the primary synthetic routes to this compound, complete with reaction mechanisms and step-by-step experimental protocols.

Ortho-Formylation using Magnesium Chloride and Paraformaldehyde

This modern approach offers a highly regioselective and efficient synthesis of the target molecule's ester precursor, methyl 4-formyl-3-hydroxybenzoate.[3] The reaction proceeds via the formation of a magnesium phenoxide, which then undergoes ortho-selective formylation with paraformaldehyde. Subsequent hydrolysis of the ester yields the final product.

Reaction Pathway:

Caption: Magnesium chloride-mediated ortho-formylation pathway.

Experimental Protocol:

-

Step 1: Formation of Methyl 4-formyl-3-hydroxybenzoate.

-

To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.5 equivalents) and triethylamine (3.75 equivalents).[3]

-

Add paraformaldehyde (6.75 equivalents) to the mixture.[3]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.[3]

-

Upon completion, cool the mixture to room temperature and acidify with 5% aqueous HCl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel to yield methyl 4-formyl-3-hydroxybenzoate.[3] A good yield is reported for this reaction.[3]

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the purified methyl 4-formyl-3-hydroxybenzoate in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

-

Add an excess of a base (e.g., sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

Reimer-Tiemann Reaction

A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction involves the reaction of a phenol (B47542) with chloroform in a strongly basic solution.[4] The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), generated in situ.[4]

Reaction Pathway:

Caption: Reimer-Tiemann reaction pathway for 3-hydroxybenzoic acid.

Experimental Protocol:

-

Dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Maintain the reaction at a gentle reflux for several hours.

-

After the reaction is complete, cool the mixture and acidify with a mineral acid.

-

The product, typically a mixture of this compound and 2-formyl-3-hydroxybenzoic acid, will precipitate.

-

Separate the isomers via techniques such as fractional crystallization or column chromatography.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid, to achieve ortho-formylation of activated aromatic compounds.[1]

Reaction Pathway:

Caption: Duff reaction pathway for the synthesis of this compound.

Experimental Protocol:

-

Dissolve 3-hydroxybenzoic acid in a suitable acidic solvent (e.g., glacial acetic acid).

-

Add hexamethylenetetramine to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and hydrolyze by adding water or dilute acid.

-

Isolate the crude product, which may require purification by recrystallization or chromatography to separate it from unreacted starting material and byproducts.

Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[2]

Reaction Pathway:

Caption: Vilsmeier-Haack reaction for the formylation of 3-hydroxybenzoic acid.

Experimental Protocol:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature.

-

Add 3-hydroxybenzoic acid to the freshly prepared Vilsmeier reagent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction by pouring it onto ice and then neutralize with a base.

-

The product can be isolated by filtration or extraction and may require further purification.

Characterization Data for this compound

Accurate characterization of the final product is crucial for its use in subsequent research and development. The following data can be used to confirm the identity and purity of synthesized this compound.

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Solid |

| Melting Point | 235-240 °C |

| ¹H NMR | Predicted shifts will be highly dependent on the solvent used. Expected signals would include aromatic protons, an aldehyde proton (typically δ 9.5-10.5 ppm), a carboxylic acid proton (typically δ 10-13 ppm), and a hydroxyl proton. |

| ¹³C NMR | Predicted shifts would include aromatic carbons, a carbonyl carbon from the carboxylic acid (typically δ 165-185 ppm), and an aldehyde carbonyl carbon (typically δ 190-200 ppm). |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid and phenol, a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C=O stretch from the aldehyde (around 1680 cm⁻¹), and C-H stretches from the aromatic ring. |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z = 166. |

Conclusion

For the synthesis of this compound, the ortho-formylation of methyl 3-hydroxybenzoate using magnesium chloride and paraformaldehyde is the most recommended pathway due to its high regioselectivity and yield. While the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions provide alternative routes, they are often less efficient and may lead to purification challenges. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Formyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in various scientific domains, including medicinal chemistry and materials science. Its unique structural features, comprising a carboxylic acid, a hydroxyl group, and a formyl group on a benzene (B151609) ring, impart a range of chemical and physical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 619-12-5 |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C=O[2] |

| InChI Key | FDDHFCWYCKQKGY-UHFFFAOYSA-N |

| Property | Value | Notes |

| Melting Point | 235-240 °C | Literature values indicate a relatively high melting point, characteristic of a stable crystalline solid. |

| Boiling Point | 214.32 °C (rough estimate)[3] | An experimental boiling point is not readily available due to the high melting point and potential for decomposition at elevated temperatures. |

| pKa | 3.66 ± 0.10 (Predicted)[3] | The predicted pKa suggests it is a moderately strong organic acid. |

| Solubility | Soluble in acid and alkali; slightly soluble in water and common organic solvents.[3] | Qualitative data suggests pH-dependent aqueous solubility and some solubility in polar organic solvents. |

| Appearance | White crystalline solid[3] |

Spectral Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing splitting patterns consistent with a trisubstituted benzene ring.

-

Aldehyde Proton: A singlet around 9.5-10.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >12 ppm.

-

Hydroxyl Proton: A broad singlet, with its chemical shift dependent on concentration and temperature.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbons: Resonances for the carboxylic acid and aldehyde carbons are expected in the range of 165-195 ppm.

-

Aromatic Carbons: Signals corresponding to the six carbons of the benzene ring will appear between 110-160 ppm.

Expected FT-IR Spectral Data (as KBr pellet):

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aldehyde): Peaks around 3000-3100 cm⁻¹ and 2700-2850 cm⁻¹, respectively.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1740 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): Expected at m/z = 166.

-

Key Fragmentation Peaks: Loss of H₂O (m/z = 148), loss of CHO (m/z = 137), and loss of COOH (m/z = 121).

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices for aromatic carboxylic acids and can be adapted for this compound.

Determination of Melting Point

The melting point can be accurately determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of a solid sample.

Protocol:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[4]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for handling and application.

Workflow for Solubility Testing:

Caption: A general workflow for determining the solubility of a compound.

Protocol:

-

Preparation: A known mass of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally to each test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Quantification (Optional): If the solid dissolves completely, more solute can be added until saturation is reached. The solubility can then be expressed in terms of g/100 mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically.

Protocol (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Biological Signaling Pathways

While direct studies on the role of this compound in signaling pathways are limited, recent research on the closely related compound, 4-hydroxybenzoic acid (4-HBA), provides a compelling area for future investigation. A 2023 study revealed that 4-HBA acts as a signaling molecule in the human pathogen Shigella sonnei.[5][6]

Proposed Signaling Cascade based on 4-HBA in Shigella sonnei:

Caption: Biosynthesis and signaling of 4-HBA in Shigella sonnei.

This study demonstrated that 4-HBA is synthesized from chorismate by the enzyme UbiC and subsequently binds to the response regulator AaeR to control the expression of genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[5]

Furthermore, the same research indicated that 4-HBA produced by S. sonnei can interfere with the cyclic AMP (cAMP)-dependent signaling pathway in the fungus Candida albicans, thereby inhibiting its morphological transition and biofilm formation.[5] This suggests a role for hydroxybenzoic acids in inter-kingdom communication.

Hypothesized Interaction with cAMP Pathway in Candida albicans:

Caption: Hypothesized effect of 4-HBA on C. albicans signaling.

Given the structural similarity between this compound and 4-hydroxybenzoic acid, it is plausible that the former may also exhibit similar biological activities. The presence of the additional formyl and hydroxyl groups could modulate its binding affinity to target proteins and its overall biological effect. Further research is warranted to explore the potential of this compound as a modulator of these or other signaling pathways.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool in chemical synthesis. While its direct biological roles are still under investigation, the established signaling functions of its close analog, 4-hydroxybenzoic acid, open up exciting avenues for future research in drug discovery and chemical biology. This technical guide provides a solid foundation of its known properties and the methodologies to explore them further, serving as a critical resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Formyl-3-hydroxybenzoic acid CAS number and structure

An In-depth Technical Guide to 4-Formyl-3-hydroxybenzoic acid

Introduction

This compound, a substituted aromatic carboxylic acid, serves as a significant building block in organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a formyl group on a benzene (B151609) ring, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identification

The fundamental identity of this compound is established by its unique CAS number and structural identifiers.

| Identifier | Value |

| CAS Number | 619-12-5[1][2] |

| Molecular Formula | C₈H₆O₄[2][3] |

| IUPAC Name | This compound[3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)O)C=O[3] |

| InChI Key | FDDHFCWYCKQKGY-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 166.13 g/mol [2][4] |

| Appearance | White crystalline solid[2] |

| Melting Point | 235-240 °C[2][5] |

| Solubility | Soluble in acid and alkali; slightly soluble in water and common organic solvents[2] |

| pKa | 3.66 ± 0.10 (Predicted)[2] |

| Storage | Keep in a dark, dry, and sealed container at room temperature[2] |

Synthesis and Experimental Protocols

This compound can be used as a starting material for various chemical reactions. A common protocol involves its conversion to the corresponding methyl ester, a foundational step for further derivatization.

Protocol 1: Synthesis of Methyl 4-formyl-3-hydroxybenzoate

This protocol details the esterification of this compound.

Materials:

-

This compound (5 g, 30 mmol)[4]

-

Methanol (70 mL)[4]

-

Thionyl chloride (3.29 mL, 45 mmol)[4]

-

Toluene (B28343) (50 mL)[4]

-

Ethyl acetate-hexane (for recrystallization)[4]

Procedure:

-

Suspend this compound in methanol.

-

Add thionyl chloride dropwise to the suspension.[4]

-

Heat the mixture to reflux and maintain it overnight.[4]

-

Concentrate the mixture to dryness.

-

Add toluene and concentrate again to remove residual reagents.[4]

-

Recrystallize the resulting residue from an ethyl acetate-hexane mixture.[4]

-

The final product is methyl 4-formyl-3-hydroxybenzoate, obtained with a typical yield of around 85%.[4]

Caption: Workflow for the synthesis of Methyl 4-formyl-3-hydroxybenzoate.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of various high-value organic compounds.[2] Its derivatives have shown potential in several research areas.

-

Fluorescent Probes: It serves as a reactant for preparing pH-sensitive fluorescent probes, such as 4,4'-(hydrazine-1,2-diylidene bis(methanylylidene)) bis(3-hydroxybenzoic acid) (HDBB), through a condensation reaction with hydrazine.[5]

-

Heterocyclic Compounds: The compound can be used to synthesize benzocoumarin fluorescent dyes and 2-Oxo-2H-1-benzopyran-3,7-dicarboxylic acid via condensation with diethyl malonate.[5]

-

Coordination Chemistry: It is a precursor for creating Schiff base ligands, which are essential for preparing stable and functional metal complexes.[5]

-

Drug Discovery Context: While direct biological activities are not extensively documented, its parent structure, p-hydroxybenzoic acid, and its derivatives are known for a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[6][7] This suggests that derivatives of this compound could be promising candidates for drug discovery programs. For instance, the broader class of formylbenzoic acids is crucial in synthesizing potent inhibitors for the dengue virus protease and antagonists for the human glucagon (B607659) receptor.[8]

Caption: Synthetic utility of this compound as a precursor.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[3] |

| Skin Irritation | H315: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |

| Skin Sensitization | H317: May cause an allergic skin reaction[3] | P261: Avoid breathing dust. P333+P317: If skin irritation or rash occurs: Get medical help.[3] |

| Eye Irritation | H319: Causes serious eye irritation[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eyeshields, faceshields, and gloves when handling this compound.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound | 619-12-5 [chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

The Elusive Presence of 4-Formyl-3-hydroxybenzoic Acid in the Plant Kingdom: A Technical Review of its Closely Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-hydroxybenzoic acid is a phenolic compound of interest due to its potential applications in chemical synthesis and drug discovery. However, extensive literature review reveals a significant lack of direct evidence for its natural occurrence in plant species. This technical guide addresses this knowledge gap by focusing on the well-documented natural presence of its immediate structural analogs: protocatechuic acid (3,4-dihydroxybenzoic acid) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). These compounds are not only widely distributed throughout the plant kingdom but also serve as key precursors in the biosynthesis of various secondary metabolites. This document provides a comprehensive overview of their natural occurrence, quantitative data, detailed experimental protocols for their analysis, and insights into their biosynthetic pathways.

Natural Occurrence of Protocatechuic Acid and Protocatechuic Aldehyde

Protocatechuic acid (PCA) and protocatechuic aldehyde (PAL) are simple phenolic compounds that have been identified in a diverse range of plant families. They are recognized for their antioxidant, anti-inflammatory, and other pharmacological properties.[1][2] Their presence is particularly notable in various medicinal herbs, fruits, and vegetables.[1][2][3]

Quantitative Data

The concentration of PCA and PAL can vary significantly between plant species and even different tissues within the same plant. The following table summarizes reported quantitative data for these compounds in selected plant sources.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Salvia miltiorrhiza | Root | Protocatechuic acid | 1.43 mg/g | [1][3] |

| Protocatechuic aldehyde | 0.02 - 1.73 mg/g | [1][3] | ||

| Root | Protocatechuic aldehyde | 0.22% | [4] | |

| Alpinia oxyphylla | Fruit (fresh weight) | Protocatechuic acid | 0.832 mg/kg | [1][3] |

| Kernels (air-dried) | Protocatechuic acid | ~11.3 mg/kg | [1][3] | |

| Açaí (Euterpe oleracea) | Oil | Protocatechuic acid | 630 ± 36 mg/kg | [5] |

| Onion (Allium cepa) | Scales | Protocatechuic acid | Present (antifungal agent) | [5] |

| Hibiscus sabdariffa | Flowers | Protocatechuic acid | Present | [6] |

| Scutellaria barbata | Protocatechuic acid | ~64 µg/g (supercritical CO2 extraction) | [7] |

Biosynthesis of Protocatechuic Acid in Plants

Protocatechuic acid is a key intermediate in the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. It is primarily derived from the shikimate pathway. One of the established routes involves the conversion of p-hydroxybenzoic acid.[8] The biosynthesis can also proceed from other lignin-associated phenolic compounds like ferulic acid and p-coumaric acid.

Experimental Protocols

The accurate identification and quantification of protocatechuic acid and protocatechuic aldehyde in plant materials require robust experimental protocols. The following sections detail the methodologies for extraction, isolation, and quantification.

Extraction and Isolation of Protocatechuic Acid and Protocatechuic Aldehyde

A general workflow for the extraction and isolation of these phenolic compounds from plant materials is outlined below.

Detailed Protocol for Solvent Extraction of Protocatechuic Acid from Syringa oblata Leaves: [9]

-

Sample Preparation: Dry the leaves of Syringa oblata and grind them into a fine powder.

-

Extraction:

-

Mix the powdered leaves with absolute ethanol at a material-to-liquid ratio of 1:30 (g/mL).

-

Heat the mixture to 65°C and maintain for 4 hours with continuous stirring.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Isolation of Protocatechuic Acid from Dalbergia cochinchinensis Leaf Extracts: [10]

-

Initial Extraction: Extract the dried leaf powder with a suitable solvent (e.g., methanol).

-

Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

-

-

Purification:

-

Collect the fractions and monitor them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine the fractions containing the target compound and subject them to further purification steps, such as preparative HPLC, to obtain pure protocatechuic acid.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of phenolic compounds in plant extracts.

HPLC Method for Quantification of Protocatechuic Aldehyde in Salvia miltiorrhiza: [4][11]

-

Chromatographic System:

-

Column: Alltima C18 (250 mm × 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and 4% glacial acetic acid in water.[4]

-

Detection: UV detector set at 281 nm.[4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of pure protocatechuic aldehyde in a suitable solvent (e.g., methanol).

-

Prepare a series of standard solutions of known concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Extract a known weight of the powdered plant material with a suitable solvent.

-

Filter the extract through a 0.45 µm membrane filter before injection into the HPLC system.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of protocatechuic aldehyde in the plant extract by comparing its peak area with the calibration curve.

-

Conclusion

While the natural occurrence of this compound in plants remains unconfirmed, its closely related and biosynthetically linked analogs, protocatechuic acid and protocatechuic aldehyde, are prevalent and well-studied. This technical guide provides researchers and drug development professionals with a foundational understanding of the distribution, analysis, and biosynthesis of these important phenolic compounds. The provided experimental protocols offer a starting point for the extraction, isolation, and quantification of PCA and PAL from various plant sources, which is crucial for further pharmacological and phytochemical investigations. Future research may yet uncover the presence of this compound in specific plant taxa or under particular physiological conditions; however, the current body of evidence points to PCA and PAL as the more abundant and biologically relevant molecules in this structural class.

References

- 1. cibgp.com [cibgp.com]

- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of protocatechuic aldehyde in Radix Salvia miltiorrhiza and corresponding pharmacological sera from normal and fibrotic rats by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. mdpi.com [mdpi.com]

- 8. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. [Comparison of protocatechuic aldehyde in different processed products of Salvia miltiorrhiza] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Formyl-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Formyl-3-hydroxybenzoic acid (C₈H₆O₄, Molar Mass: 166.13 g/mol ). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.8 - 10.2 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |

| ~8.0 - 8.2 | Doublet | 1H | Aromatic proton (H-5) |

| ~7.8 - 8.0 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~7.2 - 7.4 | Doublet | 1H | Aromatic proton (H-2) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde carbon (-CHO) |

| ~165 - 170 | Carboxylic acid carbon (-COOH) |

| ~160 - 165 | Aromatic carbon (C-3) |

| ~135 - 140 | Aromatic carbon (C-1) |

| ~130 - 135 | Aromatic carbon (C-5) |

| ~125 - 130 | Aromatic carbon (C-6) |

| ~120 - 125 | Aromatic carbon (C-4) |

| ~115 - 120 | Aromatic carbon (C-2) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium, Broad | O-H stretch (Phenol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Aldehyde) |

| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Phenol) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 - 650 | Medium to Strong | C-H bend (Aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 166 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M - OH]⁺ |

| 138 | Medium | [M - CO]⁺ |

| 121 | High | [M - COOH]⁺ |

| 93 | Medium | [C₆H₅O]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) or the internal standard (TMS at δ 0.00).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for gas chromatography-mass spectrometry (GC-MS) analysis.

-

For direct insertion, the sample is heated to induce volatilization into the ion source.

-

-

Instrument Parameters:

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Processing:

-

The software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

solubility of 4-Formyl-3-hydroxybenzoic acid in common lab solvents

An In-depth Technical Guide to the Solubility of 4-Formyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic and research applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the compound's chemical structure and general solubility principles. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine precise quantitative solubility in common laboratory solvents. This guide is intended to be a foundational resource for scientists and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound (CAS No: 619-12-5) is an organic compound with the molecular formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1][2] Its structure consists of a benzoic acid backbone substituted with both a formyl (-CHO) and a hydroxyl (-OH) group. This trifunctional nature makes it a versatile building block in organic synthesis. It is a solid at room temperature with a melting point of 235-240 °C.[1]

Chemical Structure:

The presence of a carboxylic acid, a hydroxyl group, and a formyl group imparts a high degree of polarity to the molecule and the capacity for hydrogen bonding, which are critical determinants of its solubility.

Solubility Profile

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents. This information is inferred from its chemical structure and general principles of organic chemistry.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The presence of multiple polar functional groups allows for hydrogen bonding with water, but the aromatic ring limits high solubility. |

| Methanol | Soluble | Methanol is a polar protic solvent that can effectively solvate the molecule through hydrogen bonding. It has been mentioned as an effective solvent for this compound.[3] | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar organic compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is another highly polar aprotic solvent that should readily dissolve this compound. | |

| Acetone | Soluble | Acetone's polarity should allow for the dissolution of this compound. | |

| Ethyl Acetate | Moderately Soluble | As a less polar aprotic solvent, it is expected to be a moderately effective solvent. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM is low, and it is not expected to be a good solvent for a highly polar compound like this compound. |

| Toluene | Insoluble | Toluene is a nonpolar aromatic solvent and is unlikely to dissolve a polar, hydrogen-bonding solute. | |

| Hexane (B92381) | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid compound in a liquid solvent.[4][5][6]

Gravimetric Method (Shake-Flask)

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a shaker bath or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation. Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry vial (W₁).

-

Transfer a precise volume of the clear, saturated solution into the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed and the residue is dry, reweigh the vial containing the solid residue (W₂).

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (W₂ - W₁) / V Where:

-

W₁ = Weight of the empty vial (mg)

-

W₂ = Weight of the vial with the dried residue (mg)

-

V = Volume of the supernatant taken (mL)

-

-

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for lower solubility compounds or when only small amounts of material are available.

Methodology:

-

Preparation of a Saturated Solution and Phase Separation:

-

Follow steps 1-3 from the Gravimetric Method.

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject these standards into an HPLC system and record the peak areas to generate a standard curve (Concentration vs. Peak Area).

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of a solid compound.

Conceptual Diagram of Solubility Factors

This diagram shows the key molecular interactions influencing the solubility of this compound.

Caption: Key molecular properties influencing solubility in different solvent types.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][7] It may also cause an allergic skin reaction.[2][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[1]

Conclusion

While quantitative solubility data for this compound remains to be systematically documented, its molecular structure strongly indicates a preference for polar solvents. This guide provides a qualitative framework for solvent selection and detailed experimental protocols for researchers to determine precise solubility values tailored to their specific applications. The provided methodologies will aid in the efficient design of synthetic routes, purification strategies, and formulation development involving this versatile chemical compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Formyl-3-hydroxybenzoic acid | 1243461-12-2 [smolecule.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide on the Discovery and History of 4-Formyl-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-3-hydroxybenzoic acid, a seemingly unassuming aromatic compound, holds a place in the annals of organic chemistry that reflects the broader evolution of synthetic methodologies. This technical guide delves into the discovery and history of this molecule, tracing its probable origins to the late 19th century through the development of key formylation reactions. While a singular "discovery" paper remains elusive, the historical context of the Reimer-Tiemann and Gattermann reactions provides a logical framework for its initial synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed historical and modern synthetic protocols, and an exploration of its limitedly documented biological significance. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known by its IUPAC name this compound and CAS Number 619-12-5, is a trifunctional benzene (B151609) derivative featuring a carboxylic acid, a hydroxyl group, and a formyl group.[1] Its structure lends itself to a variety of chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules. This guide aims to provide a thorough understanding of its origins, properties, and preparation.

Discovery and Historical Context

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical practices of chemical reporting. However, its discovery is intrinsically linked to the development of formylation reactions in the latter half of the 19th century. The structure of this compound suggests that its initial preparation was likely achieved through the application of one of the following seminal reactions to 3-hydroxybenzoic acid:

-

The Reimer-Tiemann Reaction: First reported by Karl Reimer and Ferdinand Tiemann, this reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[2][3] The application of this reaction to 3-hydroxybenzoic acid would logically lead to the introduction of a formyl group at the C4 position, ortho to the hydroxyl group and meta to the carboxylic acid group.

-

The Gattermann Reaction: Developed by Ludwig Gattermann, this reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst to formylate aromatic compounds.[4][5] This method was also a plausible route for the early synthesis of this compound from 3-hydroxybenzoic acid.

-

The Duff Reaction: Described by James C. Duff, this reaction uses hexamine as the formylating agent for phenols.[6][7] While generally less efficient, it provided another avenue for the ortho-formylation of phenolic compounds.

The timeline of these discoveries places the likely first synthesis of this compound in the period between the 1870s and the early 1900s, a vibrant era of exploration in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₄ | [8][9] |

| Molecular Weight | 166.13 g/mol | [8][9] |

| Appearance | White to light brown crystalline solid | |

| Melting Point | 235-240 °C | [10] |

| CAS Number | 619-12-5 | [8] |

| IUPAC Name | This compound | [8] |

Experimental Protocols

Historical Synthesis: Hypothetical Reimer-Tiemann Reaction of 3-Hydroxybenzoic Acid

Objective: To synthesize this compound from 3-hydroxybenzoic acid.

Materials:

-

3-Hydroxybenzoic acid

-

Sodium hydroxide (B78521)

-

Chloroform

-

Hydrochloric acid

-

Water

-

Distillation apparatus

-

Reflux condenser

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser.

-

3-Hydroxybenzoic acid is dissolved in ethanol and added to the sodium hydroxide solution.

-

Chloroform is added dropwise to the mixture with constant stirring.

-

The reaction mixture is heated to reflux for several hours. The color of the solution is expected to change.

-

After the reflux period, the excess chloroform is removed by distillation.

-

The remaining aqueous solution is cooled and acidified with hydrochloric acid until a precipitate forms.

-

The precipitate, crude this compound, is collected by filtration and washed with cold water.

-

The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Expected Observations: The formation of a solid precipitate upon acidification is the primary indicator of a successful reaction. The purity of the final product would have been historically assessed by its melting point and elemental analysis.

Modern Synthesis: Example Protocol

Modern synthetic methods often employ milder and more efficient reagents. Below is an example of a modern laboratory-scale synthesis, though specific optimized procedures for this compound are not widely published. The following is a general procedure for a related transformation that could be adapted.

Objective: To synthesize 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde (B106927) (a related aldehyde).[11]

This protocol illustrates a typical modern synthetic workflow, which would be applicable to reactions involving this compound.

Materials:

-

4-hydroxy-3-methylbenzaldehyde (as a representative aldehyde)

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

Dissolve sodium hydroxide in distilled water in a flask.

-

Add ethanol to the flask.

-

Add acetophenone to the basic ethanol solution.

-

Add 4-hydroxy-3-methylbenzaldehyde to the reaction mixture.

-

Stir the mixture at room temperature for a specified time, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.[11]

Spectroscopic Data

Predicted ¹H NMR of this compound (in DMSO-d₆):

-

~10.0-11.0 ppm (s, 1H): Carboxylic acid proton

-

~9.8 ppm (s, 1H): Aldehyde proton

-

~7.5-7.8 ppm (m, 2H): Aromatic protons

-

~7.0-7.2 ppm (m, 1H): Aromatic proton

-

~5.0-6.0 ppm (broad s, 1H): Phenolic hydroxyl proton

Predicted ¹³C NMR of this compound (in DMSO-d₆):

-

~190 ppm: Aldehyde carbonyl carbon

-

~167 ppm: Carboxylic acid carbonyl carbon

-

~160 ppm: Aromatic carbon attached to the hydroxyl group

-

~130-140 ppm: Quaternary aromatic carbons

-

~115-125 ppm: Aromatic CH carbons

Biological Significance and Applications

The biological activity of this compound itself is not extensively documented in publicly available literature. However, its structural similarity to other hydroxybenzoic acids suggests potential, yet uninvestigated, biological roles.

-

Precursor for Synthesis: It can be used as a reactant in the preparation of other compounds, such as pH-sensitive fluorescent probes and Schiff base ligands for metal complexes.

-

Potential Enzyme Inhibition: Hydroxybenzoic acid derivatives have been studied as enzyme inhibitors.[13] It is plausible that this compound could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants further investigation.

-

Related Compound Activity: The related compound, 4-hydroxybenzoic acid, is a known precursor in the biosynthesis of coenzyme Q. While there is no direct evidence, the structural similarity might suggest a potential interaction with this or other metabolic pathways.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below based on the known activity of similar phenolic compounds which can act as antioxidants or enzyme inhibitors. This diagram illustrates a general mechanism by which a small molecule inhibitor could affect a cellular signaling cascade.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Conclusion

This compound is a molecule with a rich, albeit somewhat obscured, history tied to the foundational discoveries in organic synthesis. While its direct biological roles are yet to be fully elucidated, its chemical versatility makes it a compound of interest for synthetic chemists. This guide has provided a comprehensive overview of its likely discovery, key properties, and synthetic methodologies, serving as a valuable starting point for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its potential biological activities could unveil new applications for this historically significant compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Chemistry Journals - ACS Division of Organic Chemistry [organicdivision.org]

- 7. rsc.org [rsc.org]

- 8. This compound | C8H6O4 | CID 317508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 4-甲酰-3-羟基苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 13. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]

Methodological & Application

The Versatility of 4-Formyl-3-hydroxybenzoic Acid in Organic Synthesis: A Guide for Researchers

FOR IMMEDIATE RELEASE

Shanghai, China – December 21, 2025 – 4-Formyl-3-hydroxybenzoic acid, a versatile aromatic building block, is gaining increasing attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde moiety, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of complex molecules, including fluorescent probes, bioactive heterocycles, and Schiff base ligands with potential therapeutic applications. This application note provides detailed protocols and quantitative data for key synthetic applications of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white crystalline solid with a molecular formula of C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1] It is soluble in organic solvents such as methanol (B129727) and DMSO.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 235-240 °C | |

| Appearance | White to off-white solid | |

| CAS Number | 619-12-5 | [1] |

Key Synthetic Applications

This compound serves as a versatile starting material for a variety of organic transformations, leveraging the reactivity of its three functional groups.

References

Application Notes and Protocols: 4-Formyl-3-hydroxybenzoic Acid as a Versatile Building Block for Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 4-formyl-3-hydroxybenzoic acid. This versatile building block, containing aldehyde, hydroxyl, and carboxylic acid functionalities, allows for the creation of a diverse library of Schiff base derivatives with significant potential in medicinal chemistry and materials science. The protocols provided herein are generalized and may require optimization for specific primary amine substrates.

Introduction

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1] They are a pivotal class of organic compounds in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] The biological activity of Schiff bases is often attributed to the toxophoric azomethine linkage.

This compound is an excellent starting material for the synthesis of novel Schiff bases. The presence of the phenolic hydroxyl group and the carboxylic acid group on the aromatic ring allows for further modification and fine-tuning of the physicochemical and biological properties of the resulting compounds. These functional groups can also participate in metal chelation, leading to the formation of Schiff base metal complexes with potentially enhanced biological activity.[1]

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine in an alcoholic solvent. The reaction can be catalyzed by a few drops of acid.

General Synthetic Workflow

Caption: General workflow for the synthesis and purification of Schiff bases.

Experimental Protocol: General Procedure

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable volume of ethanol or methanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1.0 eq.).

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction: The mixture is then typically refluxed for a period of 2-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.

-

Purification: The crude product is washed with cold ethanol to remove unreacted starting materials and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization of Schiff Bases

The synthesized Schiff bases can be characterized using various spectroscopic techniques. The data presented below are representative and based on Schiff bases derived from structurally similar hydroxybenzoic acids.

Physicochemical and Spectral Data (Representative)

| Schiff Base Derivative (Amine Used) | Molecular Formula | Yield (%) | M.p. (°C) | FTIR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) HC=N |

| Aniline | C₁₄H₁₁NO₃ | 85-95 | 210-215 | ~1620 | ~8.5 |

| 4-Chloroaniline | C₁₄H₁₀ClNO₃ | 80-90 | 225-230 | ~1618 | ~8.6 |

| 4-Methoxyaniline | C₁₅H₁₃NO₄ | 88-98 | 195-200 | ~1625 | ~8.4 |

| 2-Aminophenol | C₁₄H₁₁NO₄ | 82-92 | 240-245 | ~1615 | ~8.7 |

Note: The exact values will vary depending on the specific primary amine used and the experimental conditions.

Biological Applications and Protocols

Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are well-documented for their broad range of biological activities.[5] The presence of the phenolic hydroxyl group is often considered crucial for their bioactivity.[1]

Antimicrobial Activity

Schiff bases of this compound are expected to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Seeding of Agar (B569324) Plates: Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Application of Test Compounds: Impregnate sterile paper discs with known concentrations of the synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Place the discs on the seeded agar plates, along with a positive control (standard antibiotic) and a negative control (solvent). Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Anticancer Activity

The antiproliferative effects of these Schiff bases can be evaluated against various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Hypothetical Signaling Pathway Inhibition

Schiff bases have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A plausible mechanism could involve the inhibition of key signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a Schiff base.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a wide array of Schiff bases. The straightforward synthetic protocols, coupled with the potential for diverse biological activities, make these compounds attractive candidates for further investigation in the fields of medicinal chemistry and drug development. The methodologies and representative data provided in these application notes are intended to serve as a guide for researchers to explore the full potential of this promising class of molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Biological Activity of a Novel Derivatives of Schiff Base | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 4-Formyl-3-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-Formyl-3-hydroxybenzoic acid is a versatile bifunctional molecule that holds significant promise as a scaffold and building block in medicinal chemistry. Its unique combination of a carboxylic acid, a hydroxyl group, and an aldehyde moiety on a benzene (B151609) ring allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents. While direct applications in launched drugs are not extensively documented, its structural motifs are present in various biologically active compounds, and its derivatives, particularly Schiff bases and coumarins, have shown considerable potential in preclinical studies. This document provides an overview of potential applications, supported by detailed protocols and data from analogous compounds, to guide researchers in harnessing the potential of this compound in drug discovery.

Application as a Scaffold for Anticancer Agents

The salicylaldehyde (B1680747) moiety within this compound is a key pharmacophore for the development of anticancer agents. Schiff base derivatives, formed by the condensation of the aldehyde group with various amines, have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Schiff Base Derivatives as Potential Anticancer Drugs

Schiff bases derived from substituted hydroxybenzaldehydes have been shown to exhibit potent anticancer activities. The imine (-C=N-) linkage is crucial for their biological activity, which can be modulated by the nature of the substituent on the amine.

Workflow for Synthesis and Evaluation of Schiff Base Derivatives:

Caption: Workflow for the development of anticancer Schiff bases.

Quantitative Data: Anticancer Activity of Analogous Schiff Bases

The following table summarizes the in vitro anticancer activity of Schiff bases derived from a related hydroxybenzaldehyde against human cancer cell lines. This data suggests the potential efficacy of derivatives of this compound.

| Compound ID | Structure (Starting Aldehyde: 5-(diethylamino)-2-hydroxybenzaldehyde) | Test Cell Line | IC50 (µM)[1] |

| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 15.2 ± 1.3 |

| MCF-7 | 18.4 ± 1.1 | ||